molecular formula C6H14N2O B1394838 1-(3-Aminopropyl)azetidin-3-OL CAS No. 1219979-33-5

1-(3-Aminopropyl)azetidin-3-OL

Cat. No. B1394838
M. Wt: 130.19 g/mol
InChI Key: MUDISGIJYNRYEJ-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)azetidin-3-OL, also known as AZD-9164, is a novel, small-molecule. It has a molecular formula of C6H14N2O and an average mass of 130.188 Da .


Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .


Molecular Structure Analysis

The InChI code for 1-(3-Aminopropyl)azetidin-3-OL is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .


Chemical Reactions Analysis

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry. They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

1. Polymerization and Structural Analysis

1-(3-Aminopropyl)azetidin-3-OL, also known as N-(3-aminopropyl)azetidine, demonstrates significant polymerization properties. When polymerized using cationic initiators, it forms a polymer containing varying proportions of amino functions, including tertiary, secondary, and primary groups. This polymerization process and the resulting polymer structure have been studied using techniques like 1H-NMR spectroscopy (Schacht & Goethals, 1974).

2. Synthesis of Industrially Important Intermediates

1-Benzylazetidin-3-ol, a derivative of 1-(3-Aminopropyl)azetidin-3-OL, is used as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. The optimized process for its synthesis is economically advantageous and involves low-cost, commercially available materials (Reddy et al., 2011).

3. Reactivity and Synthesis of Novel Compounds

The reactivity of azetidine derivatives, including those related to 1-(3-Aminopropyl)azetidin-3-OL, has been explored for the synthesis of novel compounds. For instance, the reactivity of N-(omega-haloalkyl)-beta-lactams towards lithium aluminium hydride has been evaluated, leading to the synthesis of various novel azetidine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

4. Role in Enzymatic Synthesis of Polyamines

1-(3-Aminopropyl)azetidin-3-OL has been involved in the enzymatic synthesis of polyamines. These polyamines, synthesized from 3-amino-propan-1-ol as a starting material, have potential applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

5. Synthesis of Iminosugars and Other Compounds

Azetidine derivatives, including 1-(3-Aminopropyl)azetidin-3-OL, have been used in the synthesis of various compounds like polyhydroxylated azetidine iminosugars, demonstrating significant inhibitory activity against certain enzymes (Lawande et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, N,N`-Bis(3-aminopropyl)-1,3-propanediamine, suggests that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . This suggests potential future directions for the development and application of 1-(3-Aminopropyl)azetidin-3-OL.

properties

IUPAC Name

1-(3-aminopropyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDISGIJYNRYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)azetidin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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